molecular formula C6H9F3N2O B062576 3-Pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- (9CI) CAS No. 178688-08-9

3-Pyrrolidinamine, 1-(trifluoroacetyl)-, (S)- (9CI)

Cat. No.: B062576
CAS No.: 178688-08-9
M. Wt: 182.14 g/mol
InChI Key: ZTUXUCVZUZQGGS-BYPYZUCNSA-N
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Description

(S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone is a chiral compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of a suitable pyrrolidine derivative with a trifluoromethylating agent. One common method involves the use of trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action often involve computational modeling and experimental validation .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone: The enantiomer of the compound, which may exhibit different biological activities.

    1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of a ketone.

    1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroacetic acid: An oxidized form of the compound.

Uniqueness

(S)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3S)-3-aminopyrrolidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUXUCVZUZQGGS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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